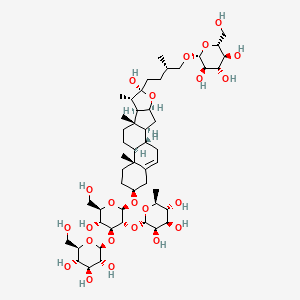Protoneogracillin
CAS No.:
Cat. No.: VC14506317
Molecular Formula: C51H84O23
Molecular Weight: 1065.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C51H84O23 |
|---|---|
| Molecular Weight | 1065.2 g/mol |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1 |
| Standard InChI Key | GMCGZPQYTRHQRU-RDQBWXAHSA-N |
| Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
| Canonical SMILES | CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Introduction
Chemical Identity and Structural Features of Protoneogracillin
Protoneogracillin belongs to the steroidal saponin family, characterized by a steroid backbone glycosylated with sugar moieties. While its exact molecular formula remains unspecified in accessible literature, structurally similar compounds like gracillin (C₅₁H₈₄O₂₃) and methyl protogracillin (C₅₂H₈₆O₂₃) provide a framework for inferring its properties . The glycosylation pattern, critical for solubility and bioactivity, likely involves glucose or rhamnose units attached to the aglycone core. Comparative analyses suggest protoneogracillin may differ from gracillin in the number or position of hydroxyl groups or sugar attachments, potentially influencing its pharmacokinetic profile .
Natural Sources and Biosynthesis
Protoneogracillin is hypothesized to originate from plant species within the Dioscorea genus, analogous to gracillin’s isolation from Dioscorea opposita and Reineckia carnea . Steroidal saponins are typically biosynthesized via the mevalonate pathway, with cyclization of triterpenoid precursors forming the steroid nucleus. Glycosylation occurs in later stages, mediated by UDP-dependent glycosyltransferases . Extraction methods for related saponins involve ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or macroporous resins .
Biological Activities and Mechanisms of Action
Antitumor Properties
While direct evidence for protoneogracillin is lacking, gracillin—a structural analog—demonstrates potent anticancer effects. Gracillin inhibits glycolysis and oxidative phosphorylation by targeting mitochondrial complex II (CII), specifically succinate dehydrogenase (SDH), thereby reducing ATP synthesis and generating reactive oxygen species (ROS) . In breast cancer models, gracillin suppressed tumor growth by 60–70% at 10 mg/kg doses with minimal toxicity . Apoptosis induction via caspase-3 activation and mitochondrial membrane potential collapse has been observed in lung cancer A549 cells .
Immunomodulatory Effects
Comparative Analysis of Steroidal Saponins
The following table contrasts protoneogracillin’s hypothesized features with well-characterized analogs:
Protoneogracillin’s putative advantages may include improved aqueous solubility over methylated derivatives, though empirical data are needed .
Challenges in Pharmacological Development
Bioavailability and Solubility
Steroidal saponins often face poor bioavailability due to low intestinal absorption and enzymatic degradation. Gracillin’s water solubility is limited (3.2 × 10⁻³ g/L), necessitating formulation strategies like nanoencapsulation . Protoneogracillin’s glycosylation pattern could mitigate this issue, but structural confirmation is required.
Synthetic and Semi-Synthetic Routes
Total synthesis of complex saponins remains impractical due to their stereochemical complexity. Semi-synthetic modifications of plant-extracted aglycones, such as selective glycosylation or acylation, offer a viable alternative .
Future Research Directions
-
Structural Elucidation: X-ray crystallography or NMR studies to resolve protoneogracillin’s atomic arrangement.
-
Target Identification: High-throughput screening to map interactions with oncogenic pathways.
-
Preclinical Models: Testing in patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) of cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume